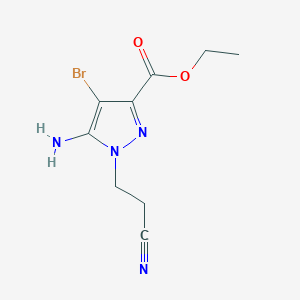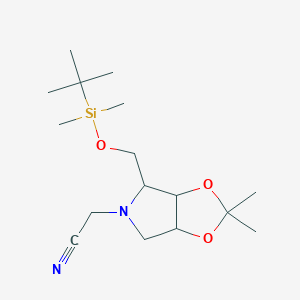![molecular formula C13H11BrO3S B12069851 Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate is a heterocyclic compound with a thiophene ring substituted by a bromine atom and an ethyl ester group. Its chemical formula is C13H11BrO3S. Thiophene derivatives, like this compound, play a crucial role in medicinal chemistry due to their diverse applications and therapeutic properties .
Preparation Methods
a. Synthetic Routes: One synthetic route involves the reaction of 4-bromobenzo[b]thiophene with ethyl acetoacetate in the presence of a base (such as sodium ethoxide or potassium carbonate). The resulting product is Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate.
b. Reaction Conditions:- Reactants: 4-bromobenzo[b]thiophene, ethyl acetoacetate
- Base: Sodium ethoxide or potassium carbonate
- Solvent: Ethanol or another suitable solvent
c. Industrial Production Methods: Industrial-scale production typically involves optimized reaction conditions, efficient workup, and purification processes. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the sulfur atom may lead to various products.
Substitution: Nucleophiles (e.g., amines, alkoxides)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, Jones reagent)
Scientific Research Applications
Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate finds applications in:
Medicinal Chemistry: Its anti-inflammatory, anti-fungal, and anti-cancer properties make it relevant for drug development.
Material Science: Thiophene derivatives contribute to the design of functional materials.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
For example, 3-bromothianaphthene shares structural features and may have comparable applications .
Remember that further research and experimentation are essential to fully understand the compound’s potential and uniqueness
Properties
Molecular Formula |
C13H11BrO3S |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-1-benzothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H11BrO3S/c1-2-17-13(16)7-10(15)12-6-8-9(14)4-3-5-11(8)18-12/h3-6H,2,7H2,1H3 |
InChI Key |
DSTCTZCDRYUKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(S1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)



![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


